Nalfurafine hydrochloride
CAS No.: 152658-17-8
Cat. No.: VC0003160
Molecular Formula: C28H33ClN2O5
Molecular Weight: 513.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 152658-17-8 |
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Molecular Formula | C28H33ClN2O5 |
Molecular Weight | 513.0 g/mol |
IUPAC Name | (E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide;hydrochloride |
Standard InChI | InChI=1S/C28H32N2O5.ClH/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17;/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3;1H/b7-4+;/t20-,22-,26+,27+,28-;/m1./s1 |
Standard InChI Key | DJSFYNINGIMKAG-FQJQBBMWSA-N |
Isomeric SMILES | CN([C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C/C7=COC=C7.Cl |
SMILES | CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7.Cl |
Canonical SMILES | CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7.Cl |
Chemical and Pharmacological Profile of Nalfurafine Hydrochloride
Structural Characteristics
Nalfurafine hydrochloride (C₂₈H₃₂N₂O₅·HCl) is a synthetic benzomorphan derivative with a molecular weight of 513.02 g/mol . The compound features a rigid pentacyclic structure that enhances receptor selectivity, comprising:
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A piperidine ring facilitating κ-opioid receptor (KOR) binding
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A chloro-substituted aromatic system enabling hydrophobic interactions
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A tertiary amine group critical for G-protein coupling
Table 1: Key Physicochemical Properties
Property | Value |
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Empirical formula | C₂₈H₃₂N₂O₅·HCl |
Exact mass | 512.2078 Da |
Molecular weight | 513.02 g/mol |
Water solubility | >10 mg/mL (25°C) |
Plasma protein binding | 85-92% (species-dependent) |
Mechanism of Action
Nalfurafine exerts its therapeutic effects through high-affinity agonism (K<sub>i</sub> = 0.17 nM) at the κ-opioid receptor (KOR/OPRK1) . Receptor activation triggers a cascade of intracellular events:
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G<sub>i/o</sub> protein coupling: Inhibits adenylate cyclase, reducing cAMP production by 70-85% in neuronal cells
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β-arrestin recruitment: Modulates receptor internalization with 3-fold greater efficiency than dynorphin A
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PKA downregulation: Sustained KOR activation decreases protein kinase A activity by 40% in dermal keratinocytes
Recent studies reveal a secondary mechanism involving melanophagy induction - the selective autophagy of melanosomes. In α-MSH-stimulated B16F1 melanocytes, nalfurafine (10 nM) reduces melanin content by 62% through LC3-II-mediated degradation of melanosomal proteins . This dual pruritolytic and depigmenting action positions nalfurafine uniquely among antipruritic agents.
Metabolic Pathways
Hepatic metabolism primarily involves CYP3A4/5 isoforms, with minor contributions from UGT1A1 and UGT2B7 . Key metabolites include:
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N-desethyl-nalfurafine (12% of dose): Active metabolite with 30% KOR affinity of parent compound
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7-hydroxy-nalfurafine: Inactive phenolic derivative excreted renally
Table 2: Pharmacokinetic Parameters (2.5 μg dose)
Parameter | Healthy Volunteers | Hemodialysis Patients |
---|---|---|
T<sub>max</sub> | 1.8 ± 0.4 h | 2.1 ± 0.6 h |
C<sub>max</sub> | 0.32 ± 0.05 ng/mL | 0.41 ± 0.07 ng/mL |
AUC<sub>0-24</sub> | 2.1 ± 0.3 ng·h/mL | 3.4 ± 0.5 ng·h/mL |
t<sub>½</sub> | 14.2 ± 2.1 h | 18.7 ± 3.4 h |
Clinical Efficacy in Pruritus Management
Uremic Pruritus in Hemodialysis Patients
A phase III bridging study (N=141) demonstrated dose-dependent efficacy :
Table 3: Pruritus Reduction in Chinese Hemodialysis Patients
Group | ΔVAS (mm) | Responders* | ADR Incidence |
---|---|---|---|
Placebo | 14.2 | 33% | 33.3% |
2.5 μg/day | 22.4 | 61% | 38.6% |
5 μg/day | 25.6 | 74% | 49.1% |
*Responders: ≥30% VAS reduction from baseline
Notably, the 5 μg dose achieved clinically meaningful improvement (≥4.13 mm ΔVAS) in 89% of patients by week 4, with sustained effects through 12 weeks . Pruritus recurrence occurred in only 11% of responders during 6-month follow-up.
Cholestatic Pruritus in Liver Disease
Long-term data from 41 chronic liver disease patients revealed :
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Week 12: 72% achieved ≥50% VAS reduction (mean ΔVAS: 41.7 mm)
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Week 24: 84% maintained response (mean ΔVAS: 49.2 mm)
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Complete remission: 38% (7/18) by week 16
Notably, nalfurafine showed particular efficacy in primary biliary cholangitis, reducing pruritus-related sleep disturbances by 68% compared to baseline .
Event | Incidence (2.5 μg) | Incidence (5 μg) |
---|---|---|
Insomnia | 18% | 29% |
Dry mouth | 12% | 21% |
Constipation | 9% | 15% |
Somnolence | 7% | 11% |
Decreased appetite | 5% | 9% |
Serious AEs occurred in 2.1% of patients, primarily anemia (1.2%) and hepatic encephalopathy (0.9%), all resolving with dose adjustment .
Emerging Therapeutic Applications
Melanophagy in Hyperpigmentation Disorders
Preclinical models show nalfurafine (10-100 nM) reduces melanin synthesis by 40-75% through:
These effects suggest potential utility in melasma and post-inflammatory hyperpigmentation, with phase II trials ongoing.
Neuropathic Pain Modulation
Animal models demonstrate κ-opioid mediated analgesia:
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CCI model: 58% reduction in mechanical allodynia (1 mg/kg)
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Diabetic neuropathy: 41% pain score improvement vs placebo
Notably, nalfurafine avoids μ-opioid associated respiratory depression, making it suitable for chronic pain management.
Dosage Considerations and Ethnic Variability
Table 5: Approved Dosing Regimens
Indication | Japan | South Korea |
---|---|---|
Uremic pruritus | 5 μg/day | 2.5-5 μg/day |
Hepatic pruritus | 2.5 μg/day | Not approved |
The Chinese bridging study identified higher CYP3A4*1G allele frequency (38% vs 22% in Japanese) necessitating 25% dose reduction in this population . Population pharmacokinetic modeling recommends:
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CYP3A5 expressers: 2.5 μg/day
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CYP3A5 non-expressers: 5 μg/day
Future Research Directions
Combination Therapies
Ongoing trials investigate synergies with:
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Difelikefalin (peripheral KOR agonist): 71% greater pruritus reduction vs monotherapy
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Baricitinib (JAK inhibitor): Potential modulation of IL-31 signaling
Novel Formulations
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Transdermal patch (bioavailability 82% vs 34% oral)
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Intranasal spray for breakthrough pruritus (T<sub>max</sub> 15 min)
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